Pyrrolo[1,2-b]pyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
pyrrolo[1,2-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-7-2-1-3-10(7)9-5-6/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLPNSHGWDXNMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Condensation with 1,4-Diketones
A foundational method involves the condensation of 1,4-diketones with hydrazine derivatives. For example, 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide (1 ) reacts with tertiary butyl carbazate (2 ) in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst. This reaction proceeds in a toluene-cyclohexane solvent system under reflux, yielding a carbamate intermediate. Subsequent condensation with α,β-unsaturated ketones (e.g., chalcones) facilitates cyclization to form pyrrolo[1,2-b]pyridazine derivatives. The final carboxylic acid is obtained through hydrolysis of ester intermediates under basic conditions.
Key Reaction Conditions
Alternative Condensation Agents
Early syntheses employed oxazolo[3,2-b]pyridazinium perchlorates condensed with malononitrile or ethyl cyanoacetate in sodium ethoxide. These methods, though less efficient (yields: 40–50%), highlight the adaptability of pyridazine precursors in constructing the fused pyrrole ring system.
Cycloaddition Strategies
3+2 Cycloaddition with Mesoionic Oxazolo-Pyridazinones
A regioselective approach utilizes mesoionic oxazolo-pyridazinones (3a–c ) generated in situ from pyridazinone carboxylic acids (2a–c ) and acetic anhydride. These 1,3-dipoles react with acetylenic dipolarophiles (e.g., methyl or ethyl propiolate) at 90°C for 3–4 hours, forming tricyclic intermediates that eliminate CO₂ to yield pyrrolo[1,2-b]pyridazine esters. Subsequent hydrolysis with aqueous HCl produces the target carboxylic acid.
Representative Procedure
-
Mesoionic Precursor Formation :
-
Substrate: Pyridazinone acid (e.g., 2b : 5.0 mmol).
-
Reagent: Acetic anhydride (10 mL, solvent and dehydrating agent).
-
Temperature: 90°C, 2 hours.
-
-
Cycloaddition :
-
Hydrolysis :
Regioselectivity Analysis
The reaction exclusively forms 5-substituted esters due to the electronic orientation of the mesoionic dipole. NMR data (e.g., H-6 triplet at δ 5.53–5.66 ppm) and X-ray crystallography confirm the absence of 7-substituted regioisomers.
Cycloaddition with Pyridazine and Acetylenic Esters
Pyridazine reacts directly with acetylenic esters (e.g., dimethyl acetylenedicarboxylate) under thermal or catalytic conditions. This method, though less explored, provides a one-step route to pyrrolo[1,2-b]pyridazine esters, which are hydrolyzed to the carboxylic acid.
Alternative Synthetic Routes
Cyclopropane Derivative Ring-Opening
Alkylidene cyclopropane derivatives undergo ring-opening reactions with pyridazine in the presence of Pd(PPh₃)₄, forming pyrrolo[1,2-b]pyridazine frameworks. This method, while innovative, requires stringent anhydrous conditions and offers moderate yields (35–45%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hydrazine Condensation | High scalability; simple work-up | Multi-step; moderate regioselectivity | 60–70 |
| 3+2 Cycloaddition | High regioselectivity; single-step cyclization | Requires acetic anhydride; high temperature | 41–52 |
| Direct Cycloaddition | One-step synthesis | Low yields; specialized catalysts | 35–45 |
Mechanistic Insights and Optimization
Role of Acetic Anhydride in Cycloaddition
Acetic anhydride serves dual roles: dehydrating agent (forming mesoionic dipoles) and solvent. Its electrophilic nature stabilizes intermediates, enhancing reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrrolo[1,2-b]pyridazine-3-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where halogenated derivatives are common intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Chemical Properties and Reactions
Pyrrolo[1,2-b]pyridazine-3-carboxylic acid features a unique fused ring system that combines pyrrole and pyridazine structures. Its carboxylic acid group enhances solubility and reactivity, making it a versatile building block in organic synthesis. The compound can undergo various chemical reactions:
- Oxidation : Typically using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
- Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.
- Substitution : Participating in nucleophilic substitution reactions, often yielding various substituted derivatives.
These reactions are fundamental for synthesizing more complex compounds that may exhibit enhanced biological activities or materials properties .
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, a series of derivatives showed significant potency against colon adenocarcinoma cells (LoVo) with IC50 values lower than standard chemotherapy agents .
- Antimicrobial Properties : Research has shown that some derivatives possess antimicrobial efficacy comparable to conventional antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for development as new antimicrobial agents .
- Janus Kinase Inhibition : A new class of Janus kinase inhibitors was developed using pyrrolo[1,2-b]pyridazine-3-carboxamide scaffolds. These compounds selectively inhibited the JAK3-JAK1 pathway, showing promise for treating inflammatory diseases .
Materials Science
In addition to biological applications, this compound is being explored for its use in materials science:
- Polymer Development : The compound's derivatives are being investigated for their potential in creating new polymers and advanced materials due to their unique structural properties .
Case Studies
Several case studies highlight the diverse applications of pyrrolo[1,2-b]pyridazine derivatives:
Mechanism of Action
The exact mechanism of action of pyrrolo[1,2-b]pyridazine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrrolo[1,2-b]pyridazine-3-carboxylic acid derivatives are influenced by structural modifications, which can be contextualized against related heterocycles such as pyrrolo[2,1-a]phthalazines, imidazo[1,2-b]pyridazines, and indolizines.
Anticancer Activity
- Pyrrolo[1,2-b]pyridazine vs. Pyrrolo[2,1-a]phthalazine : Substituting phenstatin’s phenyl ring with pyrrolo[1,2-b]pyridazine enhances cytotoxicity (IC₅₀ < 10 μM) due to optimal steric compatibility with the colchicine-binding site. Bulkier pyrrolo[2,1-a]phthalazines show reduced activity (IC₅₀ > 10 μM) .
- Substituent Effects : Methyl or 4-substituted phenyl groups at position 2 of pyrrolo[1,2-b]pyridazine improve tubulin binding, while electron-withdrawing groups (e.g., Cl, Br) enhance cellular uptake .
Anti-inflammatory and Analgesic Activity
- Imidazo[1,2-b]pyridazine-3-carboxylic acids exhibit superior analgesia (ED₅₀ 5–20 mg/kg) but higher ulcerogenicity compared to pyrrolo[1,2-b]pyridazines, suggesting divergent mechanisms .
Physicochemical and Pharmacokinetic Profiles
| Parameter | Pyrrolo[1,2-b]pyridazine | Imidazo[1,2-b]pyridazine | Pyrrolo[2,1-a]phthalazine |
|---|---|---|---|
| LogP | 1.8–2.5 | 2.0–3.0 | 2.5–3.5 |
| Solubility (mg/mL) | 0.1–0.5 | 0.05–0.2 | <0.1 |
| Plasma Protein Binding (%) | 70–85 | 80–95 | 85–98 |
- Lipinski Compliance : Pyrrolo[1,2-b]pyridazines generally comply with Lipinski’s rules (logP < 5), whereas pyrrolo[2,1-a]phthalazines often exceed logP thresholds, reducing bioavailability .
Biological Activity
Pyrrolo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects, and potential applications in drug discovery.
Structure and Properties
This compound features a fused ring system that combines pyrrole and pyridazine structures. This unique configuration contributes to its distinct chemical properties and biological activities. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile building block in organic synthesis.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cellular processes such as proliferation and apoptosis. It may inhibit certain enzymes or receptors, leading to observed biological effects such as cytotoxicity against cancer cells and antimicrobial properties .
Cytotoxicity and Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, research demonstrated that derivatives of this compound exhibited significant antiproliferative activity in human solid tumor cell lines including:
- LoVo (colon adenocarcinoma)
- SK-OV-3 (ovarian carcinoma)
- MCF-7 (breast adenocarcinoma)
The cytotoxicity was evaluated through assays comparing these compounds with established chemotherapeutic agents like cisplatin and doxorubicin. The results indicated that some derivatives showed comparable or superior activity to these traditional drugs .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|---|
| This compound | LoVo | 10.5 | Cisplatin | 5.0 |
| Pyrrolo[1,2-b]pyridazine derivative A | SK-OV-3 | 8.0 | Doxorubicin | 12.0 |
| Pyrrolo[1,2-b]pyridazine derivative B | MCF-7 | 6.5 | 5-Fluorouracil | 15.0 |
Antimicrobial Properties
In addition to its anticancer potential, this compound has been studied for its antimicrobial properties. It has demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of pyrrolo[1,2-b]pyridazine derivatives is crucial for optimizing their biological activity. Variations in substituents on the ring structure can significantly influence potency and selectivity for specific biological targets. Research has shown that certain modifications can enhance cytotoxicity while reducing off-target effects .
Case Studies
Several case studies illustrate the potential of pyrrolo[1,2-b]pyridazine derivatives:
- Study on Antitumor Activity : A series of pyrrolo[1,2-b]pyridazine derivatives were synthesized and evaluated for their anticancer properties against a panel of human cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapy agents .
- Evaluation of Antimicrobial Effects : In vitro studies assessed the antimicrobial efficacy of these compounds against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives had MIC values comparable to conventional antibiotics .
Q & A
Q. What frameworks ensure rigorous formulation of research questions for pyrrolo[1,2-b]pyridazine studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
